6-(4-Chlorophenyl)morpholin-3-one

Description

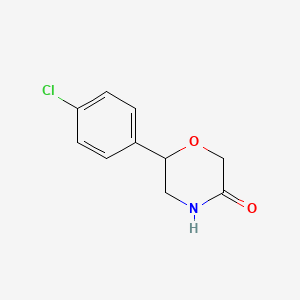

Structure

3D Structure

Properties

IUPAC Name |

6-(4-chlorophenyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-8-3-1-7(2-4-8)9-5-12-10(13)6-14-9/h1-4,9H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNWIRMTWXDCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(=O)N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376919 | |

| Record name | 6-(4-chlorophenyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5196-95-2 | |

| Record name | 6-(4-Chlorophenyl)-3-morpholinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5196-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-chlorophenyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 6-(4-chlorophenyl)morpholin-3-one, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would provide a comprehensive picture of its atomic connectivity and chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the morpholinone ring and the 4-chlorophenyl group. The aromatic protons on the chlorophenyl ring would typically appear as two doublets in the downfield region (around 7.0-7.5 ppm) due to the electronic effects of the chlorine atom. The protons on the morpholine (B109124) ring would exhibit more complex splitting patterns in the upfield region, reflecting their diastereotopic nature and coupling with neighboring protons. The single proton at the chiral center (C6) would likely appear as a multiplet. The methylene (B1212753) protons adjacent to the oxygen and nitrogen atoms would also show distinct chemical shifts and coupling patterns.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | ~ 7.4 | Doublet |

| Aromatic CH | ~ 7.3 | Doublet |

| H-6 | ~ 4.5 - 5.0 | Multiplet |

| H-2 | ~ 4.0 - 4.5 | Multiplet |

| H-5 | ~ 3.5 - 4.0 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, ten distinct carbon signals would be anticipated. The carbonyl carbon of the morpholinone ring would be the most downfield signal, typically appearing around 170 ppm. The aromatic carbons of the 4-chlorophenyl group would resonate in the 120-140 ppm region, with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift. The aliphatic carbons of the morpholine ring would appear in the upfield region of the spectrum.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O | ~ 170 |

| Aromatic C-Cl | ~ 135 |

| Aromatic C-H | ~ 129 |

| Aromatic C-H | ~ 128 |

| Aromatic C (quaternary) | ~ 138 |

| C-6 | ~ 75 - 80 |

| C-2 | ~ 65 - 70 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group would be expected in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the amide would appear as a band around 3200-3400 cm⁻¹. The C-O-C stretching of the ether linkage in the morpholine ring would be observed in the 1050-1150 cm⁻¹ region. Additionally, characteristic absorptions for the aromatic C-H and C=C bonds of the phenyl ring, as well as the C-Cl bond, would be present.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch (Amide) | 1650 - 1700 |

| Aromatic C=C Bending | 1450 - 1600 |

| C-O-C Stretch (Ether) | 1050 - 1150 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (approximately 211). The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with a 3:1 ratio of the M and M+2 peaks). Fragmentation of the molecular ion would likely involve the loss of small neutral molecules or radicals, leading to the formation of stable fragment ions. High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments with high precision, which allows for the unambiguous determination of the elemental composition.

X-ray Crystallography for Solid-State Structure Determination

For a crystalline solid, X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles of this compound. It would also reveal the conformation of the morpholinone ring, which typically adopts a chair or a twisted-chair conformation, and the relative orientation of the 4-chlorophenyl substituent. Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice.

**Analysis of 6-

Chemical Reactivity and Mechanistic Investigations of Morpholinone Rings

Nucleophilic Substitution Reactions

The morpholinone ring contains several sites susceptible to nucleophilic attack, though the reactivity is generally moderate. The presence of the ether oxygen withdraws electron density from the nitrogen, making it less nucleophilic and less basic than analogous secondary amines like piperidine.

A key reactive intermediate in the functionalization of morpholinones is the N-acyliminium ion . These highly electrophilic species can be generated from the corresponding α-hydroxy or α-alkoxy lactams under acidic conditions or via electrochemical oxidation. Once formed, they readily react with a wide range of weak or soft nucleophiles, enabling the formation of carbon-carbon and carbon-heteroatom bonds at the C-5 position (alpha to the nitrogen). This constitutes a powerful method for introducing substituents to the morpholinone ring.

While classical nucleophilic substitution at the ring carbons is not common, functionalization can be achieved through other pathways. For instance, oxidative cross-dehydrogenative coupling (CDC) reactions allow for the formation of C-N bonds at the C-5 position. A copper(I)-catalyzed reaction between morpholinones and cyclic imides, using molecular oxygen as the oxidant, provides the coupled products in high yields under mild conditions. The proposed mechanism involves the formation of an N-acyliminium ion or radical intermediates.

Electrophilic Aromatic Substitution on Phenyl Substituents

The 6-(4-chlorophenyl) substituent on the morpholinone ring is subject to electrophilic aromatic substitution (SEAr) reactions. The outcome of such reactions is dictated by the directing effects of the substituents already present on the benzene ring: the chloro group and the morpholinone moiety.

Directing Effects:

Chloro Group: The chlorine atom is an ortho, para-directing group. Although it is deactivating due to its inductive electron-withdrawing effect, its lone pairs can stabilize the cationic intermediate (arenium ion) through resonance at the ortho and para positions.

Morpholinone Substituent: The morpholinone ring, attached to the phenyl ring at C-6, is considered a deactivating group. The electron-withdrawing nature of the adjacent carbonyl group and the ether oxygen reduces the electron density of the aromatic ring, making it less reactive towards electrophiles than benzene.

Cycloaddition Reactions Involving Morpholinone Moieties

The morpholinone ring can participate in cycloaddition reactions, although this area is less explored than other aspects of its reactivity. These reactions typically involve the formation of new rings by reacting the morpholinone moiety with a suitable partner. For example, a [3+3] cycloaddition reaction involving an aza-oxyallyl cation, which can be generated from a suitable morpholinone precursor, has been considered as a pathway to form more complex heterocyclic systems.

Furthermore, morpholine (B109124) itself has been shown to mediate and participate in cycloaddition reactions. In one instance, morpholine acts as both a base and a nucleophile in a reaction between organic azides and gem-difluoroalkenes, leading to the formation of 1,5-disubstituted-1,2,3-triazoles that incorporate the morpholine moiety at the C-4 position of the newly formed triazole ring. This suggests that the morpholinone ring could potentially engage in similar addition-elimination or cycloaddition sequences.

Electrochemical Reactions and Oxidative Transformations

The morpholinone scaffold is susceptible to both electrochemical and chemical oxidation, which provides a powerful avenue for its functionalization.

Electrochemical Generation of N-Acyliminium Ions: One of the most significant electrochemical reactions involving morpholinones is the anodic oxidation to generate N-acyliminium ions. This process offers a green and efficient alternative to chemical oxidants or acid catalysis for creating these highly reactive electrophiles. The generated N-acyliminium ions can be trapped in situ by various nucleophiles, leading to electrochemical Friedel–Crafts-type amidomethylation of arenes or stereoselective Mannich additions.

Oxidative Coupling Reactions: As mentioned previously, morpholinones can undergo oxidative C-H functionalization. A notable example is the copper-catalyzed cross-dehydrogenative C-N coupling with cyclic imides, which uses molecular oxygen as the terminal oxidant. The proposed mechanism for this transformation involves either a copper-catalyzed pathway or a metal-free auto-oxidation pathway, both proceeding through radical intermediates.

Table 2: Oxidative Transformations of Morpholinone Rings

| Transformation Type | Method | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Electrochemical Amidomethylation | Anodic Oxidation | N-Acyliminium Ion | α-Substituted Amides | |

| Cross-Dehydrogenative Coupling (CDC) | Cu(I)Cl / O₂ | Radical / N-Acyliminium Ion | C-N Coupled Products | |

| Oxidative Lactonization | Pd or Ru Catalysis | - | N-Substituted Morpholin-2-ones |

Reaction Kinetics and Rate-Determining Steps

Understanding the kinetics and identifying the rate-determining step (RDS) are fundamental to elucidating reaction mechanisms involving morpholinones.

For reactions proceeding via an N-acyliminium ion , the formation of this intermediate is often the slow, rate-determining step. In acid-catalyzed reactions, this would involve the protonation of the carbonyl oxygen or a precursor hydroxyl group, followed by the loss of a leaving group (e.g., water).

In the context of addition-elimination reactions at the carbonyl carbon (the lactam functionality), the initial nucleophilic attack on the carbonyl is typically the rate-determining step. This is followed by a faster step where the tetrahedral intermediate collapses, ejecting the leaving group.

For C-H functionalization reactions , such as the palladium-catalyzed acetoxylation of related cyclic amines, kinetic studies have shown that the C-H bond activation is often the rate-limiting step. This was determined through experiments measuring reaction rates, isotope effects, and other mechanistic probes. This finding is likely applicable to similar transition-metal-catalyzed functionalizations of the morpholinone ring.

Proton Transfer Mechanisms in Morpholinone Systems

Proton transfer is a fundamental step in many reactions of 6-(4-Chlorophenyl)morpholin-3-one, influencing its reactivity and catalytic cycles. The key sites for protonation are the nitrogen and the carbonyl oxygen atoms.

The basicity of the nitrogen atom is a crucial property. Studies on related compounds containing a morpholine ring, such as pholcodine, have used NMR-pH titrations to determine site-specific protonation constants. In this compound, the nitrogen atom is a secondary amine and acts as a Brønsted-Lowry base. However, its basicity is attenuated by the electron-withdrawing effects of the adjacent ether oxygen and the carbonyl group of the lactam.

Proton transfer mechanisms can be categorized as:

Intermolecular Proton Transfer: This is the most common mechanism, where a proton is transferred between the morpholinone and an external acid or base, often mediated by solvent molecules like water acting as a "proton shuttle". This is critical in acid-catalyzed reactions, such as the formation of N-acyliminium ions, where the initial step is the protonation of the carbonyl oxygen or a hydroxyl precursor.

Intramolecular Proton Transfer: In certain contexts, a proton can be transferred between two sites within the same molecule. This is more likely if it can proceed through a stable, low-strain five- or six-membered transition state. Research on other morpholine-containing systems has demonstrated the feasibility of long-range intramolecular proton transfer, where the morpholine nitrogen acts as a proton acceptor. The energetics of such transfers are influenced by substituents that can modulate the stability of the transition state through electronic and steric effects.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Methodological Advancements

Methodological advancements in the synthesis of the broader morpholin-3-one (B89469) class of compounds have been noted. These generally involve cyclization reactions, though specific optimized protocols for the synthesis of 6-(4-Chlorophenyl)morpholin-3-one are not widely published. Research on related substituted morpholin-3-ones suggests that this class of compounds is of interest for its potential biological activities, including antimicrobial and anticancer properties. These studies provide a foundational context for the potential significance of this compound, though direct evidence of its specific activities is pending further research.

Identification of Remaining Research Gaps

The primary research gap concerning this compound is the comprehensive lack of dedicated studies into its chemical and biological properties. While its existence is confirmed by its Chemical Abstracts Service (CAS) number (5196-95-2), there is a significant dearth of published data on its synthesis, characterization, and potential applications. Specific research gaps include:

Validated Synthetic Routes: The absence of detailed and optimized synthetic procedures for its preparation.

Spectroscopic and Crystallographic Data: A lack of comprehensive spectroscopic (NMR, IR, Mass Spectrometry) and X-ray crystallographic data to definitively characterize its structure.

Biological Activity Profile: No systematic investigation into its potential pharmacological or biological activities has been reported.

Physicochemical Properties: Limited information on its solubility, stability, and other key physicochemical parameters.

Computational and Theoretical Studies: A void in computational modeling to understand its electronic structure and potential interactions.

Directions for Future Academic Investigations

The scarcity of data on this compound presents a fertile ground for future academic exploration. The following areas are proposed as key directions for investigation:

Exploration of New Synthetic Pathways

Future research should focus on developing and optimizing efficient and scalable synthetic routes to this compound. This could involve the adaptation of established methods for morpholin-3-one synthesis, such as the cyclization of N-substituted 2-haloacetamides with appropriate precursors. Exploration of novel catalytic systems or green chemistry approaches could also represent a significant advancement.

Advanced Spectroscopic Characterization Techniques

A fundamental step in understanding this compound is its thorough characterization using a suite of advanced spectroscopic techniques. This would include:

Nuclear Magnetic Resonance (NMR): One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy to elucidate its precise chemical structure and connectivity.

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Mass Spectrometry (MS): High-resolution mass spectrometry to confirm its molecular weight and elemental composition.

X-ray Crystallography: To determine its single-crystal structure, providing definitive information on its three-dimensional conformation and intermolecular interactions in the solid state.

Sophisticated Computational Modeling for Molecular Behavior

Computational chemistry can provide valuable insights into the properties of this compound. Future studies could employ:

Density Functional Theory (DFT): To calculate its optimized geometry, electronic properties (such as HOMO-LUMO energy gap), and vibrational frequencies, which can be correlated with experimental spectroscopic data.

Molecular Dynamics (MD) Simulations: To study its conformational dynamics and interactions with solvent molecules.

Molecular Docking: To predict its potential binding modes with various biological targets, guiding experimental screening for pharmacological activity.

Development of Novel Derivatization Strategies for Specific Molecular Recognition Applications

Once a foundational understanding of the synthesis and properties of this compound is established, research can progress to its derivatization. By modifying the core structure, new analogues could be synthesized and evaluated for specific molecular recognition applications. This could involve targeting specific enzymes or receptors where the morpholin-3-one scaffold has shown promise. Structure-activity relationship (SAR) studies on these derivatives would be crucial in identifying key structural features for enhanced biological activity and selectivity.

Q & A

Basic: What are the common synthetic routes for preparing 6-(4-Chlorophenyl)morpholin-3-one?

Methodological Answer:

The synthesis typically involves cyclocondensation or multi-step functionalization. For example:

- Step 1 : Reacting a substituted chlorophenyl precursor with a morpholine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the morpholinone core.

- Step 2 : Purification via column chromatography, followed by recrystallization to isolate the product .

- Key Reagents : Use of Pd catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) and protecting groups to stabilize reactive intermediates .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituents (e.g., chlorophenyl protons at δ ~7.3 ppm; morpholinone carbonyl at ~170 ppm) .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Cl bond ~1.74 Å; chair conformation of morpholinone ring). Use SHELXL for refinement and ORTEP-3 for visualization .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass within 3 ppm error) .

Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

- Reaction Conditions : Optimize temperature (e.g., 80–100°C for cyclization) and solvent polarity (DMF > THF for solubility) .

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for cross-coupling efficiency. Pd(OAc)₂ may reduce side products in arylations .

- Workup Strategies : Use aqueous washes (NaHCO₃) to remove acidic byproducts and silica gel chromatography with gradient elution (hexane:EtOAc) for purity .

Advanced: How to resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Assay Standardization : Validate protocols (e.g., MIC assays for antimicrobial activity) using positive controls (e.g., ciprofloxacin) and replicate experiments (n ≥ 3) .

- Purity Verification : Confirm compound integrity via HPLC (≥95% purity) to rule out degradation products .

- Structural Confirmation : Compare crystallographic data (e.g., bond angles in active vs. inactive analogs) to correlate activity with stereoelectronic effects .

Basic: What computational methods are suitable for predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electrophilic aromatic substitution sites (e.g., para vs. meta positions on chlorophenyl) .

- Docking Studies : AutoDock Vina predicts binding affinities to biological targets (e.g., enzymes like kinases) by simulating ligand-receptor interactions .

Advanced: How to analyze the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV) for 4 weeks. Monitor via HPLC for decomposition products (e.g., hydrolyzed morpholinone) .

- pH Stability : Test solubility in buffered solutions (pH 1–13). Morpholinones are typically stable at neutral pH but hydrolyze under strong acidic/basic conditions .

Basic: What are the key safety considerations when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Respiratory Protection : Use NIOSH-approved P95 respirators if airborne dust is generated during milling .

- Waste Disposal : Collect organic waste in sealed containers for incineration by licensed facilities .

Advanced: How to design a structure-activity relationship (SAR) study for this compound analogs?

Methodological Answer:

- Core Modifications : Synthesize derivatives with substitutions at the morpholinone oxygen or chlorophenyl ring. Test substituents like -NO₂, -OCH₃, or halogens .

- Bioactivity Profiling : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate IC₅₀ values with electronic parameters (Hammett σ) .

Basic: What are the applications of this compound in medicinal chemistry?

Methodological Answer:

- Lead Compound : Acts as a kinase inhibitor scaffold due to hydrogen-bonding interactions between the morpholinone carbonyl and ATP-binding pockets .

- Prodrug Development : Functionalize the morpholinone ring with ester groups to enhance bioavailability .

Advanced: How to troubleshoot low reproducibility in crystallizing this compound?

Methodological Answer:

- Solvent Screening : Test slow-evaporation methods with EtOH, acetone, or DCM/hexane mixtures. EtOH often yields larger, higher-quality crystals .

- Seeding : Introduce microcrystals from prior batches to induce nucleation.

- Temperature Gradients : Cool saturated solutions from 50°C to 4°C over 48 hours to control crystal growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.